This compound can be classified as:
The synthesis of 2-[3-(4-Methylbenzoyl)phenyl]propanoic acid can be achieved through various methods. One notable approach involves the reaction of 4-methylbenzoyl chloride with a suitable phenyl compound in the presence of a base, followed by hydrolysis to yield the desired acid.
The molecular structure of 2-[3-(4-Methylbenzoyl)phenyl]propanoic acid can be analyzed using various spectroscopic methods:
InChI=1S/C17H16O3/c1-11-6-8-13(9-7-11)16(18)15-5-3-4-14(10-15)12(2)17(19)20/h3-10,12H,1-2H3,(H,19,20)
PXERNXYPPAUBJI-UHFFFAOYSA-N
2-[3-(4-Methylbenzoyl)phenyl]propanoic acid can participate in various chemical reactions typical for carboxylic acids and aromatic compounds:
The mechanism of action for compounds like 2-[3-(4-Methylbenzoyl)phenyl]propanoic acid often involves interaction with biological targets such as enzymes or receptors:
The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
The applications of 2-[3-(4-Methylbenzoyl)phenyl]propanoic acid span various fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3